

Technical Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

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Compound of Interest

Compound Name:	(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol
Cat. No.:	B587553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**, a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren.^{[1][2]} This document outlines the compound's physicochemical properties, a representative synthetic protocol, and its relevance in the context of the Renin-Angiotensin-Aldosterone System (RAAS).

Compound Data

The quantitative properties of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	226.27 g/mol	[3]
Molecular Formula	C ₁₂ H ₁₈ O ₄	[3]
CAS Number	172900-74-2	[3]
IUPAC Name	[4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol	[3]
Synonyms	4-Methoxy-3-(3-methoxypropoxy)benzenemethanol, [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol, 4-Methoxy-3-(3-methoxypropoxy)benzyl alcohol	[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** is not readily available in the public domain, a plausible and scientifically sound synthetic route can be proposed based on standard organic chemistry transformations and procedures for analogous compounds. The following protocol is a representative example of how this compound could be synthesized from commercially available starting materials.

Objective: To synthesize **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** from vanillin.

Overall Reaction Scheme:

Materials and Reagents:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- 1-Bromo-3-methoxypropane

- Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Sodium Borohydride ($NaBH_4$)
- Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Hydrochloric Acid (HCl, 1M solution)

Procedure:

Step 1: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

- To a stirred solution of vanillin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
- To this suspension, add 1-bromo-3-methoxypropane (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with deionized water, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**

- Dissolve the 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (1 equivalent) from Step 1 in methanol.
- Cool the solution to 0°C in an ice bath.
- Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
- Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is neutral.
- Remove the methanol under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**.
- The final product can be further purified by recrystallization or column chromatography if required.

Signaling Pathway Context

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is a crucial building block for the synthesis of Aliskiren, the first-in-class direct renin inhibitor used for the treatment of

hypertension. Aliskiren functions by directly inhibiting the enzymatic activity of renin, which is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the RAAS pathway and the point of inhibition by Aliskiren.

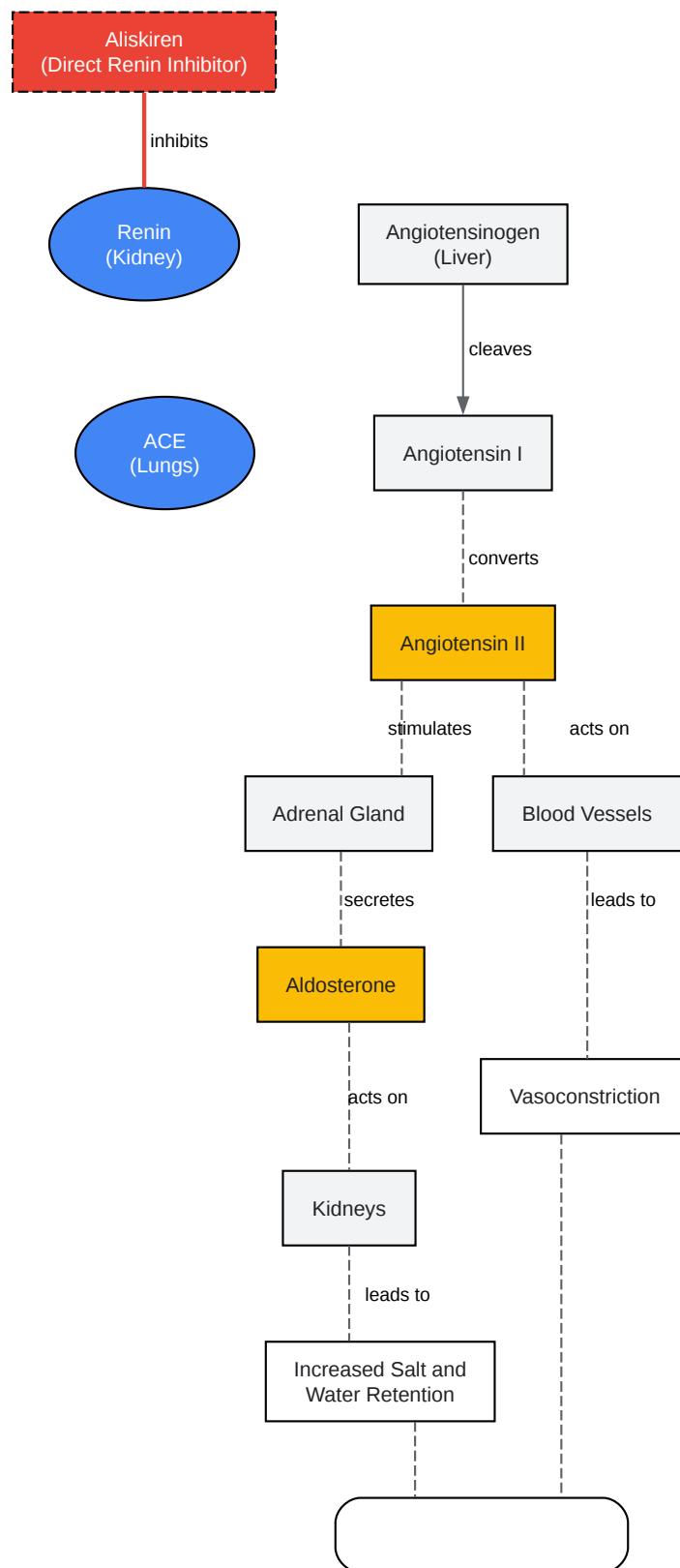
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Figure 1. The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.

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